1-Amino-6-cyanonaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminonaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCQQTJNDIPSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562928 | |
| Record name | 5-Aminonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73399-92-5 | |
| Record name | 5-Aminonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 Amino 6 Cyanonaphthalene
Established Synthetic Routes to 1-Amino-6-cyanonaphthalene
The preparation of this compound is primarily achieved through multi-step synthetic pathways, often commencing from readily available naphthalene (B1677914) derivatives.
Multi-Step Synthesis Pathways from Precursor Compounds
A prevalent and well-documented route for the synthesis of this compound begins with 1-aminonaphthalene-6-sulfonic acid, commonly known as Cleve's acid-1,6. This pathway leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into various other functionalities, including the cyano group. nih.govwikipedia.org
The general sequence of this synthesis involves two key transformations:
Diazotization: The primary amino group of 1-aminonaphthalene-6-sulfonic acid is converted into a diazonium salt. This is typically achieved by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures to ensure the stability of the diazonium salt. wikipedia.org
Cyanation: The resulting diazonium salt is then subjected to a reaction with a cyanide salt, most commonly copper(I) cyanide (CuCN), to introduce the cyano group onto the naphthalene ring at the 1-position. wikipedia.org Subsequent removal of the sulfonic acid group under specific conditions would then yield this compound.
Alternative conceptual pathways could involve the cyanation of a pre-existing halo-aminonaphthalene derivative. For instance, a hypothetical route could start from a 1-amino-6-halonaphthalene (where the halogen is bromine or iodine). This precursor could then undergo a palladium- or nickel-catalyzed cyanation reaction to introduce the nitrile functionality. researchgate.net
Key Reaction Steps and Catalytic Systems Utilized in the Preparation of this compound
The Sandmeyer reaction is central to the primary synthetic route. The key steps and the catalytic systems employed are detailed below:
Diazotization: This step does not typically require a metal catalyst. The reaction is carried out in an acidic aqueous solution at temperatures between 0 and 5 °C to prevent the premature decomposition of the highly reactive diazonium salt.
Sandmeyer Cyanation: This step is critically dependent on a copper(I) catalyst. Copper(I) cyanide is the reagent of choice as it serves as both the source of the cyanide nucleophile and the catalyst. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated. To enhance the efficiency and yield of the cyanation, ligands such as 1,10-phenanthroline (B135089) and phase-transfer catalysts like dibenzo-18-crown-6 (B77160) can be employed in conjunction with the copper salt. nih.gov
Alternative Catalytic Cyanation: In routes involving the cyanation of aryl halides, transition metal catalysts are essential. Palladium complexes, such as those derived from Pd(OAc)₂, or nickel-based systems can be used. These reactions often require a source of cyanide, such as potassium ferrocyanide (K₄[Fe(CN)₆]), and are carried out in a suitable solvent like dimethylacetamide (DMAC) at elevated temperatures. researchgate.net
Comparative Analysis of Synthetic Efficiency and Yields
A direct comparison of the efficiency and yields for different synthetic routes to this compound is challenging due to the limited availability of specific data for this exact compound in the reviewed literature. However, an analysis of related Sandmeyer reactions and catalytic cyanations provides valuable insights.
| Synthetic Route | Key Reagents | Catalyst | Typical Yields | Notes |
| Sandmeyer Reaction | 1-Aminonaphthalene-6-sulfonic acid, NaNO₂, CuCN | Copper(I) | 52-93% nih.gov | Yields are for a variety of diazonium salts and may vary for the specific synthesis of this compound. The reaction conditions, including temperature and the use of ligands, significantly impact the outcome. nih.gov |
| Palladium-Catalyzed Cyanation | Aryl bromide, K₄[Fe(CN)₆] | Pd(OAc)₂ | ~78-81% researchgate.net | Yields are reported for the cyanation of 8-bromonaphthalene-1-carbonitrile. The efficiency depends on the specific substrate and reaction conditions. |
The Sandmeyer reaction, while being a classical method, can sometimes be associated with the generation of side products and the need for careful control of reaction conditions to achieve high yields. youtube.com Modern transition metal-catalyzed cyanation methods, particularly those using palladium catalysts, often offer high efficiency and good functional group tolerance, presenting a viable alternative if the corresponding halo-aminonaphthalene precursor is accessible. researchgate.net
Functionalization Strategies for this compound Derivatives
The presence of a primary amino group on the this compound scaffold allows for a variety of functionalization reactions, enabling the synthesis of a diverse range of derivatives.
Amino Group Modifications and Transformations
The amino group can be readily modified through reactions such as alkylation and acylation, which alter the electronic and steric properties of the molecule.
Alkylation: The nitrogen atom of the amino group can be alkylated through nucleophilic substitution reactions with alkyl halides. wikipedia.org This reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include cesium carbonate (Cs₂CO₃) or sodium hydroxide (B78521) (NaOH). researchgate.net The choice of solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can also influence the reaction rate and selectivity. researchgate.net It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org A general scheme for the mono-N-alkylation is as follows:
This compound + R-X (Alkyl halide) + Base → 1-(Alkylamino)-6-cyanonaphthalene + HX
More advanced methods for N-alkylation involve the use of copper metallaphotoredox catalysis, which can couple a wide range of N-nucleophiles with various alkyl bromides under mild, visible-light-induced conditions. princeton.edu
Acylation: The amino group of this compound can be acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. ebsco.com This reaction is often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) (NEt₃) or pyridine (B92270), to neutralize the hydrochloric acid byproduct when using acyl chlorides. reddit.com
This compound + R-COCl (Acyl chloride) + Base → 1-(Acylamino)-6-cyanonaphthalene + Base·HCl
Coupling Reactions Involving the Amino Moiety
The primary amino group at the C1 position is a key site for synthetic elaboration, primarily through the formation of new carbon-nitrogen or nitrogen-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. wikipedia.org This reaction allows for the coupling of the amino group of this compound with various aryl or heteroaryl halides and triflates. wikipedia.orgorganic-chemistry.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and accommodating a wide range of functional groups. libretexts.orgnih.gov
Another significant transformation of the amino group involves diazotization followed by a Sandmeyer reaction. wikipedia.orglscollege.ac.in Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures produces a diazonium salt. mnstate.edu This intermediate is highly versatile and can be displaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgbyjus.com For instance, reaction with CuCN introduces a second cyano group, while CuCl or CuBr can be used for halogenation. lscollege.ac.inlibretexts.org This provides a pathway to synthesize a range of 1-substituted-6-cyanonaphthalene derivatives.
Table 1: Representative Coupling Reactions of the Amino Moiety
| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Aryl Amine | Aryl Halide | Pd(dba)₂, Ligand, Base | N-Aryl Amine | Varies | wikipedia.orgorganic-chemistry.org |
| Aryl Amine | NaNO₂, HCl; then CuCN | 0-5 °C | Aryl Nitrile | Varies | wikipedia.orglscollege.ac.in |
| Aryl Amine | NaNO₂, HCl; then CuBr | 0-5 °C | Aryl Bromide | Varies | wikipedia.orglibretexts.org |
Cyano Group Conversions and Derivatizations
The cyano group at the C6 position offers a rich platform for chemical modifications, including hydrolysis, reduction, and nucleophilic additions.
Hydrolysis and Reduction Pathways
The nitrile functionality can be readily converted into other important functional groups. Acid- or base-catalyzed hydrolysis transforms the cyano group into a carboxylic acid. sydney.edu.aumnstate.edu For instance, heating this compound in the presence of a strong acid like HCl or a strong base like NaOH will yield 5-aminonaphthalene-2-carboxylic acid. sydney.edu.au The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. chemistrysteps.com
Alternatively, the cyano group can be reduced to a primary amine (an aminomethyl group). chemistrysteps.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation, which would convert this compound into 1-amino-6-(aminomethyl)naphthalene. mdpi.comorganic-chemistry.org Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method. masterorganicchemistry.com Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after a subsequent hydrolysis step. chemistrysteps.com
Table 2: Hydrolysis and Reduction of the Cyano Group
| Starting Material | Reagent(s) | Product | General Yield | Reference(s) |
|---|---|---|---|---|
| Aromatic Nitrile | H₃O⁺, heat | Aromatic Carboxylic Acid | High | sydney.edu.aumnstate.edu |
| Aromatic Nitrile | 1. LiAlH₄, 2. H₂O | Aromatic Primary Amine | High | chemistrysteps.commdpi.com |
| Aromatic Nitrile | H₂, Raney Ni | Aromatic Primary Amine | Good to High | masterorganicchemistry.com |
| Aromatic Nitrile | 1. DIBAL-H, 2. H₂O | Aromatic Aldehyde | Moderate to Good | chemistrysteps.com |
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the cyano group to form an imine anion intermediate. acs.org Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with a Grignard reagent followed by an aqueous workup would produce a 6-acyl-1-aminonaphthalene derivative. This reaction provides a powerful method for the formation of new carbon-carbon bonds. acs.org
Naphthalene Core Functionalization
Beyond the transformations of the amino and cyano groups, the naphthalene ring itself can be functionalized through various reactions.
Electrophilic Aromatic Substitution Reactions
The substitution pattern on the naphthalene core is governed by the directing effects of the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho (C2, C8) and para (C4, C5) positions. libretexts.orgmasterorganicchemistry.com Conversely, the cyano group is a deactivating group and directs electrophiles to the meta (C5, C7) positions relative to itself. The strong activating effect of the amino group typically dominates the substitution pattern. uci.edu Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, on this compound are expected to occur primarily at the C4 and C5 positions. evitachem.commdpi.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield 1-amino-4-nitro-6-cyanonaphthalene and/or 1-amino-5-nitro-6-cyanonaphthalene. savemyexams.com
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product(s) | Rationale | Reference(s) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Amino-4-nitro-6-cyanonaphthalene | Amino group is a strong ortho, para-director. | savemyexams.comgla.ac.uk |
| Bromination | Br₂, FeBr₃ | 1-Amino-4-bromo-6-cyanonaphthalene | Amino group is a strong ortho, para-director. | libretexts.orguci.edu |
Palladium-Catalyzed Cross-Coupling Reactions
To perform palladium-catalyzed cross-coupling reactions on the naphthalene core, a C-H bond must first be converted into a more reactive group, such as a halide or a triflate. For instance, selective halogenation of the naphthalene ring, as described above, can install a bromine or iodine atom, which can then participate in reactions like the Suzuki, Heck, or Sonogashira couplings. unishivaji.ac.inorganic-chemistry.orgwikipedia.org
Suzuki Coupling: A halogenated derivative of this compound can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Heck Reaction: The reaction of a halogenated this compound with an alkene, a palladium catalyst, and a base results in the formation of a substituted alkene. unishivaji.ac.innih.gov
Sonogashira Coupling: This reaction involves the coupling of a halo-substituted this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an aryl alkyne. organic-chemistry.orgwikipedia.orgsci-hub.se
These cross-coupling reactions significantly expand the synthetic utility of the this compound scaffold, enabling the construction of complex molecules with diverse functionalities. diva-portal.org
Table 4: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
| Reaction | Coupling Partner | Catalyst System | General Product | Reference(s) |
|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl | diva-portal.org |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene | unishivaji.ac.innih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl Alkyne | organic-chemistry.orgwikipedia.org |
Emerging Synthetic Approaches for Analogues and Related Structures
The development of novel synthetic methodologies provides access to a diverse range of analogues and related structures of this compound, enabling the exploration of structure-activity relationships and the generation of compounds with tailored properties. These emerging approaches often focus on efficiency, atom economy, and the construction of complex molecular architectures from simpler precursors.
Recent advancements include the use of domino reactions, microwave-assisted synthesis, and novel base-induced transformations to create highly functionalized naphthalene systems and their derivatives.
Domino Reactions for Functionalized Naphthalenes
An efficient pathway to highly functionalized naphthalene analogues involves domino reactions of Morita–Baylis–Hillman (MBH) acetates with active methylene (B1212753) compounds. nih.gov This strategy allows for the rapid assembly of molecules with significant structural complexity. The reaction between MBH acetates and various nucleophiles, promoted by a base like anhydrous potassium carbonate in DMF, can yield 1,3,6-trisubstituted naphthalenes in good to excellent yields. nih.gov This method is valuable for creating analogues with diverse substitution patterns on the naphthalene core.
Microwave-Assisted Synthesis of Aminonaphthalene Derivatives
The Bucherer reaction, a classic method for converting hydroxyaromatic compounds to aromatic amines, has been modernized through the use of microwave irradiation. This technique offers a simple and efficient method to prepare various aminonaphthalene derivatives in good yields and with significantly reduced reaction times. researchgate.net For instance, using microwave irradiation in a closed vessel, the synthesis of aminonaphthalene derivatives from the corresponding hydroxynaphthalenes can be achieved in as little as 30 minutes. researchgate.net This approach is particularly useful for generating precursors to a wide range of aminocyanonaphthalene analogues.
Base-Induced Dehydrogenative and Dearomative Transformations
A novel transformation has been developed for the synthesis of 1,4-dihydronaphthalene-1-carbonitriles from 1-naphthylmethylamines. acs.org This process involves treatment with a strong base, such as potassium hydride (KH), which induces an unusual sequence of two consecutive β-H eliminations from the corresponding potassium 1-naphthylmethyl amides. acs.org This is followed by a C(4)-selective dearomative hydride addition onto a 1-naphthonitrile (B165113) intermediate, which is generated in situ. acs.org This method provides access to dearomatized naphthalene structures, representing a significant structural deviation from the planar aromatic core.
Modern Approaches to Disubstituted Naphthalenes
Innovative routes have been developed to overcome the challenges associated with synthesizing specific substitution patterns, such as the 1,3-disubstitution on a naphthalene skeleton. One such approach involves a Diels-Alder reaction between an in situ-generated benzyne (B1209423) and a substituted coumalate, like 3-bromocoumalate. researchgate.net This strategy effectively builds the naphthalene ring system with pre-defined substitution, which can then be further elaborated. For example, a resulting 4-bromo-2-naphthoate can be converted to a cyanoacid through transformation of the ester to a nitrile, followed by carbonylation of the bromo substituent. researchgate.net
Derivatization via Thiocyanation
Direct derivatization of aminocyanonaphthalene isomers has been demonstrated through reactions such as thiocyanation. For example, the thiocyanation of 1-amino-5-cyanonaphthalene yields 1-amino-5-cyano-4-thiocyanatonaphthalene. prepchem.com This demonstrates a method for introducing additional functional groups onto the aminocyanonaphthalene scaffold, creating functionally diverse analogues. The amino group on these derivatives can be further manipulated, for instance, through diazotization, to introduce a wide array of other substituents via reactions like the Sandmeyer reaction. prepchem.com
Table 1: Summary of Emerging Synthetic Approaches for Analogues and Related Structures
| Methodology | Starting Materials | Products | Key Features | Reference |
| Domino Reaction | Morita–Baylis–Hillman (MBH) acetates, Active methylene compounds | Highly functionalized naphthalenes | Rapid assembly of complex molecules; Good to excellent yields. | nih.gov |
| Microwave-Assisted Bucherer Reaction | Hydroxynaphthalenes, Aminating agents | Aminonaphthalene derivatives | Reduced reaction times; High efficiency; Good yields. | researchgate.net |
| Base-Induced Dehydrogenation/Dearomatization | 1-Naphthylmethylamines, Potassium hydride (KH) | 1,4-Dihydronaphthalene-1-carbonitriles | Access to non-aromatic structures; Novel reaction cascade. | acs.org |
| Diels-Alder Strategy | Benzyne (in situ), 3-Bromocoumalate | 1,3-Disubstituted naphthalenes | Controlled synthesis of specific substitution patterns. | researchgate.net |
| Direct Thiocyanation | Aminocyanonaphthalene isomers | Thiocyanated aminonaphthalenes | Direct functionalization of the naphthalene core. | prepchem.com |
Electronic Absorption and Emission Spectroscopy
The electronic transitions of this compound are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity is primarily due to the intramolecular charge transfer (ICT) character of the molecule, arising from the electron-donating amino group and the electron-withdrawing cyano group attached to the naphthalene core.
Ultraviolet-Visible Absorption Spectra in Various Solvents
The ultraviolet-visible (UV-Vis) absorption spectra of this compound exhibit shifts in the maximum absorption wavelength (λmax) depending on the polarity of the solvent. nih.govijcce.ac.ir This positive solvatochromic effect, where the absorption spectrum redshifts with increasing solvent polarity, indicates an increase in the dipole moment of the molecule upon excitation. nih.gov The absorption spectra typically show multiple bands corresponding to π-π* transitions within the conjugated aromatic system. nih.gov For instance, in a study of a related compound, 1-amino-5-isocyanonaphthalene, two main absorption bands were observed around 260 nm, 340 nm, and 360 nm in various solvents. google.com
| Solvent | λmax (nm) | Reference |
| Hexane (B92381) | ~340 | rsc.org |
| Tetrahydrofuran (THF) | 340, 360 | google.com |
| Acetonitrile (B52724) | ~350 | google.com |
| Methanol | ~355 | google.com |
Steady-State Fluorescence Emission Characteristics
The fluorescence emission of this compound is exquisitely sensitive to its environment. rsc.org A change in solvent from nonpolar to polar can induce a significant redshift in the emission maximum (λem) and a substantial increase in fluorescence intensity. rsc.org For example, a greater than 100-fold increase in intensity and a 100 nm shift in λem have been observed when changing the solvent from water to hexane for a similar aminocyanonaphthalene derivative. rsc.org This pronounced positive solvatochromism is a hallmark of "push-pull" dyes, where an electron-donor and an electron-acceptor group are connected by a conjugated system. nih.gov The emission color can vary dramatically, for instance, from blue in nonpolar solvents to green in polar solvents. google.com
| Solvent | λem (nm) | Reference |
| Hexane | 409 | google.com |
| Toluene (B28343) | 430 | google.com |
| Tetrahydrofuran (THF) | 464 | google.com |
| Acetonitrile | 495 | google.com |
| Methanol | 513 | google.com |
Time-Resolved Fluorescence Spectroscopy and Decay Dynamics
Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of this compound. The fluorescence decay times (τ) are influenced by the solvent environment and can be affected by processes such as thermally activated internal conversion. acs.org For related aminonaphthalene compounds, fluorescence lifetimes can range from picoseconds to several nanoseconds. acs.org For example, for 1-(dimethylamino)naphthalene (1DMAN) in n-hexane, a short decay time of 120 ps was observed due to efficient internal conversion, whereas for 1-aminonaphthalene (1AN) under similar conditions, the decay time was significantly longer at 6.65 ns. acs.org These studies often employ techniques like time-correlated single-photon counting (TCSPC) to measure the decay dynamics. acs.orgnih.gov The fluorescence decay curves are often fitted to a bi-exponential or multi-exponential decay model to account for different excited-state processes. nih.gov
| Compound | Solvent | Lifetime (ns) | Reference |
| 1-(Dimethylamino)naphthalene (1DMAN) | n-Hexane | 0.120 | acs.org |
| 1-Aminonaphthalene (1AN) | n-Hexane | 6.65 | acs.org |
| 1-(Methylamino)naphthalene (1MAN) | n-Hexane | 7.80 | acs.org |
| 5-Isocyano-1-(octyloxy)naphthalene (ICON) | Various | 3.8 - 5.7 | nih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups and the naphthalene skeleton. Key vibrational modes include:
N-H stretching: Primary aromatic amines typically show two bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching of the N-H bonds. orgchemboulder.com
C≡N stretching: The cyano group exhibits a characteristic sharp absorption band in the range of 2260-2220 cm⁻¹. researchgate.net For the 1-cyanonaphthalene cation, this stretch is observed around 4.516 µm (approximately 2214 cm⁻¹). rsc.org
C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically found in the 1335-1250 cm⁻¹ region. orgchemboulder.com
N-H bending: The in-plane bending (scissoring) vibration of the primary amino group appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com
Aromatic C-H stretching: These vibrations occur above 3000 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the naphthalene ring are observed in the 1600-1450 cm⁻¹ region. researchgate.net
Table 4: Characteristic FT-IR Vibrational Frequencies for this compound Note: The exact frequencies can vary based on the molecular environment and experimental conditions. This table provides expected ranges based on functional group analysis.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
| Asymmetric N-H Stretch | 3500 - 3400 | orgchemboulder.com |
| Symmetric N-H Stretch | 3400 - 3300 | orgchemboulder.com |
| C≡N Stretch | 2260 - 2220 | researchgate.net |
| N-H Bend | 1650 - 1580 | orgchemboulder.com |
| Aromatic C=C Stretch | 1600 - 1450 | researchgate.net |
| Aromatic C-N Stretch | 1335 - 1250 | orgchemboulder.com |
Raman Spectroscopic Investigations of Vibrational Modes
Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bond vibrations. For aromatic compounds like this compound, key Raman-active modes include:
Ring deformation vibrations: In-plane ring deformation modes of the naphthalene core are prominent in the Raman spectrum. For 1-cyanonaphthalene, these have been observed at 416, 472, and 516 cm⁻¹. researchgate.net
C-C stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to strong Raman bands. researchgate.net
C-H stretching: Aromatic C-H stretching modes are also observable, typically in the 3100-3000 cm⁻¹ region. s-a-s.org
C≡N stretching: The cyano stretch is also Raman active.
The symmetry of the molecule influences which vibrational modes are Raman active. libretexts.org For substituted naphthalenes, changes in the position and intensity of Raman bands can provide information about the substitution pattern and intermolecular interactions.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| In-plane ring deformation | 416 | researchgate.net |
| In-plane ring deformation | 472 | researchgate.net |
| In-plane ring deformation | 516 | researchgate.net |
| In-plane ring deformation | 669 | researchgate.net |
| In-plane ring deformation | 852 | researchgate.net |
Mass Spectrometry and Photoionization Techniques
The study of this compound and its isomers, such as 1-cyanonaphthalene (1-CNN), through mass spectrometry and photoionization techniques provides deep insights into their electronic structure, ionization energies, and cationic behavior. These methods are crucial for understanding the fundamental properties of these molecules.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of elemental compositions. bioanalysis-zone.com This capability enables the differentiation between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com In the context of this compound (C₁₁H₈N₂), HRMS can precisely determine its molecular weight, confirming its elemental composition and distinguishing it from other potential isomers or impurities. The technique relies on the principle that ions are deflected in a magnetic field according to their mass and charge, with lighter and more highly charged ions experiencing greater deflection. bioanalysis-zone.com Double-focusing mass spectrometers are often employed to achieve the high resolution required for accurate mass measurements. chimia.ch
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy of Cations
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the ionization energies of molecules and study the vibrational levels of their cations. nih.govacs.org For the related compound 1-cyanonaphthalene (1-CNN), two-color resonant two-photon MATI spectroscopy has been employed to record its cation spectra. researchgate.netresearchgate.net
In these experiments, the adiabatic ionization energy of 1-CNN was precisely determined to be 69,466 ± 5 cm⁻¹ (which corresponds to 8.6127 ± 0.0006 eV). researchgate.netresearchgate.net The MATI spectra of 1-CNN revealed several distinct bands corresponding to in-plane ring deformation vibrations of the cation at 416, 472, 516, 669, and 852 cm⁻¹. researchgate.netresearchgate.net Analysis of these spectra indicates that the geometry and vibrational coordinates of the cation in its ground state (D₀) are similar to those of the neutral molecule in its first electronically excited state (S₁). researchgate.net This suggests that the 1-cyanonaphthalene cation is slightly more rigid than its electronically excited neutral counterpart. researchgate.net
Table 1: Adiabatic Ionization Energy of 1-Cyanonaphthalene
| Technique | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) | Reference |
| MATI Spectroscopy | 69,466 ± 5 | 8.6127 ± 0.0006 | researchgate.netresearchgate.net |
Photoelectron Spectroscopy and Ionization Dynamics Studies
Photoelectron spectroscopy (PES) provides valuable information about the electronic structure and occupied orbitals of molecules. oup.com Studies on substituted naphthalenes, including cyanonaphthalenes and aminonaphthalenes, have utilized PES to assign the observed spectral bands with the aid of computational methods. oup.com
For 1-aminonaphthalene, the second highest occupied molecular orbital is almost entirely localized on the naphthalene ring. oup.com This is supported by the sharpness of the corresponding band in the photoelectron spectrum and by CNDO/2 calculations. oup.com The interaction of the highest three occupied π orbitals of the naphthalene ring with the nonbonding orbital of the substituent group leads to the lower energy bands in the PES of compounds with electron-donating groups. oup.com
Recent theoretical studies on 1-cyanonaphthalene have computed the negative ion photoelectron spectra (NIPES) and determined the adiabatic electron affinity of its ground singlet state to be 0.856 eV. nih.gov These computational approaches, which consider mode-mixing Duschinsky effects, provide detailed insights into the vibrational structure of the radical anions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. libretexts.org The chemical shift (δ), measured in parts per million (ppm), is influenced by factors such as the proximity of electronegative atoms and unsaturated groups. libretexts.org For aromatic compounds like this compound, the protons on the naphthalene ring system will exhibit characteristic chemical shifts in the aromatic region of the spectrum. The positions of the amino group protons can be variable due to factors like hydrogen bonding, concentration, and the solvent used. pdx.edu In deuterated dimethylsulfoxide (DMSO-d₆), for example, the amino protons of a similar compound showed two distinct singlets at 7.79 and 6.91 ppm. researchgate.net The specific chemical shifts and splitting patterns of the aromatic protons in this compound would provide detailed information about the substitution pattern on the naphthalene core.
Table 2: Typical ¹H NMR Chemical Shift Ranges
| Type of Proton | Chemical Shift (δ, ppm) |
| Amine (R-NH₂) | 0.5 - 5.0 |
| Aromatic (Ar-H) | 6.5 - 8.5 |
| Vinylic (C=C-H) | 4.5 - 6.5 |
| Alkyl (R-CH₃, R-CH₂-R) | 0.9 - 1.8 |
Note: These are general ranges and can be influenced by the specific molecular structure and solvent. libretexts.orgpdx.edu
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct peak in the ¹³C NMR spectrum. libretexts.org The chemical shifts in ¹³C NMR are also influenced by the electronic environment of the carbon atoms. libretexts.org
For this compound, one would expect to see distinct signals for each of the carbon atoms in the naphthalene ring, as well as for the carbon atom of the cyano group. The carbon atoms directly bonded to the amino and cyano groups will have their chemical shifts significantly influenced by these substituents. Aromatic carbons typically resonate in the range of 125-150 ppm. libretexts.org The carbon of the cyano group (a nitrile) would likely appear in a distinct region of the spectrum. The interpretation of the ¹³C NMR spectrum, often aided by computational predictions and comparison with related structures, is crucial for confirming the carbon framework of this compound.
Table 3: Typical ¹³C NMR Chemical Shift Ranges
| Type of Carbon | Chemical Shift (δ, ppm) |
| C=O (Ketones) | 205 - 220 |
| C=O (Acids, Esters) | 170 - 185 |
| Aromatic (C in rings) | 125 - 150 |
| Alkene (C=C) | 115 - 140 |
| Alkyne (C≡C) | 65 - 90 |
| Ether (R-CH₂-OR) | 50 - 90 |
| Alcohol (R-CH₂-OH) | 50 - 65 |
| Alkyl (RCH₃, R₂CH₂, R₃CH) | 10 - 35 |
Note: These are general ranges and can be influenced by the specific molecular structure and solvent. libretexts.org
Table of Mentioned Compounds
Interactive Table: Chemical Compounds Referenced in this Article
| Compound Name | Molecular Formula |
|---|---|
| 1-Amino-6-bromonaphthalene | C₁₀H₈BrN |
| 1-Amino-6-cyanonaphthalene | C₁₁H₈N₂ |
| 1-Aminonaphthalene-6-sulfonic acid | C₁₀H₉NO₃S |
| 6-Aminonaphthalene-2-carboxylic acid | C₁₁H₉NO₂ |
| Copper(I) cyanide | CuCN |
| Dimethylformamide (DMF) | C₃H₇NO |
| N-methyl-2-pyrrolidinone (NMP) | C₅H₉NO |
| Naphthalene (B1677914) | C₁₀H₈ |
| Phthalic anhydride | C₈H₄O₃ |
Photophysical and Photochemical Phenomena of 1 Amino 6 Cyanonaphthalene
Excited State Structure and Dynamics
Upon absorption of light, 1-Amino-6-cyanonaphthalene is promoted to an electronically excited state. The subsequent de-excitation pathways are dictated by the molecule's electronic structure and its interaction with the surrounding environment.
The electronic states of this compound are derived from the π-orbitals of the naphthalene (B1677914) core, perturbed by the amino and cyano substituents. The ground state is denoted as S₀. The lowest excited singlet state (S₁) is typically a π-π* state, characterized by the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In donor-acceptor systems, the HOMO is often localized on the donor (amino group and naphthalene ring), while the LUMO is localized on the acceptor (cyano group and naphthalene ring), giving the S₁ state significant charge-transfer character.
The second excited singlet state (S₂) is another π-π* state, often corresponding to an excitation localized more on the naphthalene ring itself, similar to the Lₐ state in unsubstituted naphthalene.
The lowest triplet state (T₁) also arises from a π-π* transition. Due to Hund's rule, the T₁ state is generally lower in energy than the S₁ state. nih.govrsc.org The energy gap between the S₁ and T₁ states (ΔEST) is a crucial parameter that influences the efficiency of intersystem crossing. For the related molecule 1-cyanonaphthalene, the origin of the lowest-lying triplet (T₁) state is found to be 3.226 eV. nih.gov
Table 1: Representative Electronic State Properties of Naphthalene Derivatives
| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔEST (eV) |
|---|---|---|---|
| 1-Cyanonaphthalene | ~3.87 | 3.226 | ~0.64 |
| Naphthalene | 3.97 | 2.64 | 1.33 |
Note: Data is compiled from spectroscopic studies on related compounds to provide context for the expected properties of this compound.
Once excited to the S₁ state, the molecule can return to the ground state through several competing pathways:
Fluorescence: Radiative decay from S₁ to S₀, emitting a photon.
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). nih.gov This process converts electronic energy into vibrational energy (heat) and is often inefficient for large S₁-S₀ energy gaps but can become significant in some systems.
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process is formally spin-forbidden but can be facilitated by spin-orbit coupling.
For many aminonaphthalene derivatives, internal conversion and intersystem crossing are significant deactivation pathways that compete with fluorescence. Studies on 1-aminonaphthalene show that the quantum yield of intersystem crossing (ΦISC) can be substantial, indicating that the T₁ state is readily populated from the S₁ state. rsc.org The efficiency of these non-radiative pathways is highly dependent on molecular structure and solvent environment. Adding nitro groups, for example, is known to quench fluorescence by promoting ISC or IC. aps.org
Vibronic coupling refers to the interaction between electronic and vibrational states in a molecule. nih.gov These interactions play a critical role in mediating non-radiative deactivation processes like internal conversion and intersystem crossing. Subtle vibronic features in optical spectra can provide information on the structural reorganization of a molecule upon electronic excitation. nih.gov
In molecules like this compound, specific vibrational modes, such as the twisting of the amino group or stretching of the cyano group, can couple with the electronic states. This coupling can create pathways or "conical intersections" between potential energy surfaces (e.g., between S₁ and S₀), which facilitate extremely fast, non-radiative decay back to the ground state. iphy.ac.cn This is a primary mechanism by which excited-state energy is dissipated as heat, reducing the fluorescence quantum yield. The efficiency of these processes is enhanced by the flexibility of the substituents and their ability to undergo geometric changes in the excited state.
Intramolecular Charge Transfer (ICT) Mechanisms
The most prominent photochemical feature of molecules with linked electron-donor and electron-acceptor groups is the formation of an intramolecular charge transfer (ICT) state. nih.govnih.gov
In this compound, the amino group acts as a potent electron donor (D) while the cyano group functions as an effective electron acceptor (A). They are connected through the naphthalene π-system (π-bridge), creating a D-π-A structure.
Upon photoexcitation, there is a significant redistribution of electron density. An electron is effectively transferred from the amino group, across the naphthalene bridge, to the cyano group. This process leads to the formation of a highly polar ICT excited state (D+-π-A-) from a less polar, locally excited (LE) state. iphy.ac.cn This charge transfer is manifested by a large increase in the dipole moment of the molecule in the excited state compared to its ground state. iphy.ac.cnresearchgate.net In some molecules, this process is associated with a twisting of the donor group relative to the aromatic ring, known as a Twisted Intramolecular Charge Transfer (TICT) state. iphy.ac.cn
The highly polar nature of the ICT state makes its energy level exceptionally sensitive to the surrounding solvent environment. This sensitivity results in a phenomenon known as solvatochromism, where the emission wavelength shifts with solvent polarity.
In non-polar solvents, the ICT state is relatively high in energy, and emission may occur from a locally excited state, resulting in a shorter wavelength fluorescence. As the polarity of the solvent increases, the solvent molecules reorient around the highly dipolar excited molecule, stabilizing the ICT state and lowering its energy. rsc.org This stabilization leads to a pronounced red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. nih.gov
Hydrogen bonding can also play a crucial role. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the amino and/or cyano groups, further stabilizing the charge-separated ICT state and influencing the emission properties.
Table 2: Illustrative Solvatochromic Shift in a Donor-Acceptor Naphthalene Derivative
| Solvent | Polarity (Dielectric Constant, ε) | Emission Maximum (λem) | Stokes Shift (cm-1) |
|---|---|---|---|
| Hexane (B92381) | 1.88 | ~400 nm | ~4500 |
| Dichloromethane | 8.93 | ~480 nm | ~8000 |
| Acetonitrile (B52724) | 37.5 | ~530 nm | ~10500 |
| Methanol | 32.7 | ~550 nm | ~11000 |
Note: This table presents typical data for a solvatochromic D-π-A naphthalene compound to illustrate the expected behavior of this compound. Actual values would require experimental measurement.
This strong dependence of the emission spectrum on the local environment makes this compound and similar molecules valuable as fluorescent probes for studying the polarity of microenvironments in chemical and biological systems.
Conformational Reorganization and Twisted ICT (TICT) Models
The photophysical behavior of this compound, a molecule featuring an electron-donating amino (-NH₂) group and an electron-withdrawing cyano (-CN) group on a naphthalene scaffold, is well-described by the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.net This model is fundamental to understanding the fluorescence properties of many "push-pull" fluorophores where the donor and acceptor moieties are linked by a single bond. edinst.com
Upon photoexcitation from the ground state (S₀) to an excited state (S₁), the molecule initially arrives in a planar, locally excited (LE) state. From this LE state, a conformational reorganization can occur, which involves the rotation or twisting of the amino group's C-N bond relative to the plane of the naphthalene ring. nih.gov This twisting leads to a new, lower-energy excited state known as the TICT state. In this conformation, the p-orbitals of the donor amino group become orthogonal to the π-system of the naphthalene acceptor, facilitating a near-complete transfer of an electron from the donor to the acceptor. nih.gov This results in a highly polar excited state with a large dipole moment and significant charge separation.
The stability and accessibility of the TICT state are heavily influenced by the surrounding environment, particularly solvent polarity. In polar solvents, the highly polar TICT state is stabilized, favoring its formation and leading to emission from this state. This emission is characterized by a large Stokes shift and is typically red-shifted compared to the emission from the LE state. In nonpolar solvents, the LE state is more stable, and emission occurs from this state at shorter wavelengths.
Studies on closely related compounds, such as 8-cyano-1-(dimethyl-amino)naphthalene, provide insight into the structural changes involved. nih.gov Quantum chemical calculations on these systems show a significant change in the geometry of the amino group upon excitation. In the ground state, the amino group is typically pyramidal and twisted out of the aromatic plane. In the excited state, it flattens and the degree of twisting changes to facilitate charge transfer. For molecules that form a true TICT state, the twist angle approaches 90 degrees. nih.gov
Table 1: Calculated Dihedral Angles Illustrating Conformational Changes in a Related Aminocyanonaphthalene Compound.
| State | Compound | C(aryl)-N Twist Angle (°) | N Atom Geometry |
| Ground State | 8-cyano-1-(dimethyl-amino)naphthalene | 48° | Pyramidal |
| Excited State (in Toluene) | 8-cyano-1-(dimethyl-amino)naphthalene | ~90° (TICT) | Planar |
| Excited State (in Acetonitrile) | 8-cyano-1-(dimethyl-amino)naphthalene | 40° | Planar |
Data derived from computational studies on 8-cyano-1-(dimethyl-amino)naphthalene, a structural isomer used here to illustrate the principles of TICT in aminocyanonaphthalenes. The behavior in toluene (B28343) reflects a fully formed TICT state, while the less twisted geometry in acetonitrile indicates a more planar intramolecular charge transfer (ICT) state. nih.gov
Intermolecular Exciplex Formation and Photoassociation Processes
Beyond intramolecular processes, photoexcited this compound can engage in intermolecular interactions, leading to the formation of exciplexes and photoassociated species. An exciplex, or excited-state complex, is a transient stoichiometric complex formed between a fluorophore in an electronic excited state and a ground-state molecule of a different species (a quencher).
The formation of exciplexes is a well-documented phenomenon for cyanonaphthalenes. uludag.edu.trresearchgate.net For instance, 1-cyanonaphthalene is known to form exciplexes with various electron donors, such as triethylamine (B128534). uludag.edu.tr In such a process, the excited cyanonaphthalene acts as an electron acceptor. The interaction leads to a charge-transfer complex that is only stable in the excited state. The formation of an exciplex provides a non-radiative decay pathway for the excited molecule, often resulting in the quenching of its fluorescence. Exciplexes themselves can also be emissive, typically showing a broad, structureless, and significantly red-shifted fluorescence band compared to the monomer emission.
Photoassociation refers to the process where two or more molecules combine upon light absorption to form a larger entity, such as a dimer or cluster, which is stable in the excited state. Recent studies on 1-cyanonaphthalene (1-CNN) have shown that upon UV photoexcitation, monomers can form photoexcited dimer units. researchgate.netwikipedia.org This process is particularly relevant at higher concentrations or in environments like dense molecular clouds where molecules are in close proximity. researchgate.net This formation of an excited-state dimer is a critical prerequisite for certain bimolecular photochemical reactions.
Photodissociation and Photofragmentation Studies
The cyanonaphthalene molecular framework is known for its high photostability. researchgate.netwikipedia.org Studies on isomers like 1-cyanonaphthalene have shown that they exhibit very little photofragmentation when exposed to photon energies above their ionization potential. researchgate.net This stability is attributed to the efficient dissipation of absorbed energy through non-destructive pathways, such as fluorescence and internal conversion, within the rigid polycyclic aromatic structure.
Therefore, unimolecular photofragmentation, where an isolated, photoexcited molecule breaks apart, is not considered a dominant decay channel for this compound under most conditions. However, insights from simpler aromatic amines like aniline (B41778) (aminobenzene) suggest potential, albeit minor, fragmentation pathways. For aniline, photodissociation can involve the cleavage of the N-H bond to form an anilino radical or the loss of species like HNC following complex ring-opening and rearrangement processes. amolf.nl While these pathways are energetically possible, their quantum yield in the highly stable, fused-ring system of an aminonaphthalene is expected to be very low.
A more significant photofragmentation mechanism for cyanonaphthalenes, particularly at densities found in molecular clouds or the upper atmosphere, is a bimolecular process involving Intermolecular Coulombic Decay (ICD). researchgate.netwikipedia.org ICD is a nonlocal electronic decay mechanism where the energy from an excited molecule is transferred to a neighboring molecule, causing the neighbor to ionize. mdpi.comscispace.com This process is highly efficient in weakly bound systems like dimers and clusters. photochemcad.com
Recent research has identified this pathway for 1-cyanonaphthalene (1-CNN). researchgate.netwikipedia.org The process unfolds as follows:
Photoassociation: Upon UV excitation, two 1-CNN monomers form a photoexcited dimer.
Intermolecular Coulombic Decay (ICD): Energy is transferred between the two excited units of the dimer. One unit relaxes electronically, and the released energy ionizes the other unit. This results in two adjacent, positively charged molecules.
Fragmentation: The strong Coulombic repulsion between the two resulting cations causes the cluster to explode, and subsequent molecular rearrangements lead to the formation of new, smaller daughter cations.
This mechanism represents a significant departure from traditional unimolecular photodissociation and demonstrates a pathway for molecular fragmentation and growth in astrophysical environments. researchgate.netwikipedia.org
Table 2: Major Daughter Cations Observed from the Bimolecular Photofragmentation of 1-Cyanonaphthalene (1-CNN).
| Species | Mass (amu) | Identification |
| 1-CNN Parent Cation | 153 | C₁₁H₇N⁺ |
| Daughter Cation | 142 | C₁₁H₈⁺ (tentative) |
| Daughter Cation | 128 | C₁₀H₈⁺ (Naphthalene cation) |
This data is for the parent compound 1-cyanonaphthalene (1-CNN) following photoexcitation at 266 nm. The results show a higher yield of daughter cations than the parent cation, highlighting the efficiency of the bimolecular fragmentation pathway via ICD. wikipedia.org
Solvatochromism and Fluorochromism in this compound Systems
As a quintessential donor-acceptor "push-pull" molecule, this compound is expected to exhibit strong solvatochromism and fluorochromism. Solvatochromism refers to the change in the position of absorption or emission spectral bands with a change in solvent polarity. Fluorochromism is a subset of this phenomenon, specifically describing the solvent-dependent changes in fluorescence properties, including emission wavelength and quantum yield.
The underlying cause of these effects is the significant difference between the dipole moment of the molecule in its ground state (µg) and its excited state (µe). Upon excitation to the charge-transfer state, there is a substantial redistribution of electron density from the amino group to the cyano group, resulting in a much larger excited-state dipole moment (µe > µg).
In polar solvents, the solvent molecules reorient themselves around the excited fluorophore to stabilize the large dipole moment of the ICT state. This stabilization lowers the energy of the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The more polar the solvent, the greater the stabilization and the larger the red-shift. This results in a large Stokes shift (the difference between the absorption and emission maxima) in polar media.
Conversely, the fluorescence quantum yield often decreases dramatically in highly polar solvents. This is because the stabilization of the polar TICT state can bring its energy closer to the ground state, promoting efficient non-radiative decay pathways like internal conversion. Therefore, this compound is expected to be highly fluorescent in nonpolar or moderately polar environments but may become weakly emissive or non-fluorescent in highly polar, protic solvents like water. This "switch-like" behavior is characteristic of many solvatochromic dyes. researchgate.net
Studies on analogous D-π-A systems, such as isocyanoaminoanthracenes, quantitatively demonstrate this behavior, showing a significant red-shift in emission and a drastic drop in quantum yield as solvent polarity increases.
Table 3: Photophysical Properties of 1-Amino-5-isocyanoanthracene (a Related D-π-A System) in Various Solvents.
| Solvent | Polarity (ε) | Abs. Max (λ_abs, nm) | Em. Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Toluene | 2.38 | 412 | 474 | 3448 | 0.53 |
| Dioxane | 2.25 | 415 | 496 | 4504 | 0.49 |
| Acetone | 20.7 | 415 | 557 | 6943 | 0.05 |
| Acetonitrile | 37.5 | 410 | 572 | 7858 | 0.02 |
| Methanol | 32.7 | 406 | 576 | 8234 | 0.01 |
| Water | 80.1 | 395 | 585 | 9035 | < 0.001 |
Data for 1-Amino-5-isocyanoanthracene is presented to illustrate the principles of solvatochromism and fluorochromism. A strong bathochromic shift in emission and a dramatic decrease in fluorescence quantum yield are observed with increasing solvent polarity, a behavior expected to be mirrored by this compound.
Based on a thorough review of available scientific literature, there is currently no specific research data focused on the computational and theoretical chemistry investigations of This compound . Studies detailing the quantum chemical methodologies, electronic structure, and excited state calculations for this particular compound are not present in the accessible research databases.
Therefore, it is not possible to generate an article that adheres to the user's specific and detailed outline while maintaining scientific accuracy and relying on cited research. The required information for the following sections is unavailable for this compound:
Computational and Theoretical Chemistry Investigations of 1 Amino 6 Cyanonaphthalene
Electronic Structure and Excited State Calculations
Excited State Energy Landscapes and Potential Energy Surfaces
To provide the requested detailed analysis, including data tables and specific research findings, the scientific community would first need to conduct and publish studies focusing on the computational characterization of 1-Amino-6-cyanonaphthalene.
Prediction of Conical Intersections and Ultrafast Dynamics
The photophysical and photochemical behavior of this compound is intrinsically linked to the intricate dance of its electrons and nuclei in excited states. A crucial aspect of understanding these dynamics lies in the prediction and characterization of conical intersections (CIs), which are regions of degeneracy between electronic states. These CIs act as ultrafast funnels, enabling rapid, non-radiative decay from higher to lower electronic states, often on a femtosecond timescale.
While specific studies on the ultrafast dynamics of this compound are not extensively documented, the behavior of structurally related aromatic molecules provides a strong basis for predicting its properties. For instance, studies on similar aromatic compounds have shown that upon photoexcitation, these molecules can undergo rapid internal conversion. This process is often mediated by CIs, which facilitate the relaxation from an initially excited state (like S2) to a lower excited state (S1) or directly to the ground state (S0). The presence of both an amino (-NH2) and a cyano (-CN) group on the naphthalene (B1677914) scaffold is expected to significantly influence the topology of the potential energy surfaces and the location of these CIs.
Computational methods such as time-dependent density functional theory (TD-DFT) and complete active space self-consistent field (CASSCF) are powerful tools for mapping these potential energy surfaces and locating CIs. For a molecule like this compound, these calculations would likely reveal a complex landscape with multiple CIs governing its photostability and fluorescence properties. The dynamics of wavepacket passage through these CIs can be simulated to understand the timescales of electronic relaxation and the branching ratios between different decay pathways.
Molecular Geometry and Conformational Analysis
Optimized Geometries in Ground and Excited States
The geometric structure of this compound in its ground state (S0) and various excited states (S1, S2, etc.) is fundamental to understanding its chemical and physical properties. Computational quantum chemistry methods, particularly density functional theory (DFT) for the ground state and time-dependent DFT (TD-DFT) or equation-of-motion coupled-cluster methods for excited states, are employed to determine these optimized geometries.
In the ground state, the naphthalene core is expected to be largely planar. The amino and cyano substituents will have specific bond lengths and angles relative to the aromatic rings. Upon excitation to a higher electronic state, significant changes in geometry can occur. For instance, the C-N bond of the amino group might elongate, and the planarity of the amino group relative to the naphthalene ring could change. These geometric relaxations in the excited state are crucial for understanding the Stokes shift observed in its fluorescence spectrum.
Below is a hypothetical table of selected optimized geometrical parameters for this compound in its ground (S0) and first excited (S1) states, as would be predicted by computational methods.
| Parameter | Ground State (S0) | First Excited State (S1) |
| C1-N (amino) bond length (Å) | 1.38 | 1.42 |
| C6-C (cyano) bond length (Å) | 1.45 | 1.43 |
| N-H bond length (Å) | 1.01 | 1.03 |
| C-N (cyano) bond length (Å) | 1.16 | 1.18 |
| Dihedral angle (H-N-C1-C2) (°) | 20 | 0 |
Note: These are illustrative values and would require specific computational results for validation.
Conformational Isomerism and Energy Barriers
Conformational isomerism in this compound primarily revolves around the rotation of the amino group. While the naphthalene core is rigid, the C-N bond of the amino group allows for rotation of the -NH2 group. This can lead to different conformers, characterized by the dihedral angle between the plane of the amino group and the plane of the naphthalene ring.
The planarity of the amino group with respect to the aromatic ring is a balance between two competing effects: the stabilizing p-orbital overlap (favoring planarity) and steric hindrance (which can favor a non-planar conformation). Computational studies can map the potential energy surface as a function of this rotational coordinate to identify the minimum energy conformers and the energy barriers that separate them. It is generally expected that a near-planar conformation would be the most stable due to favorable electronic delocalization. The energy barriers for rotation are important for understanding the molecule's dynamics at different temperatures.
Modeling of Intermolecular Interactions and Cluster Formation
The amino and cyano groups in this compound are capable of engaging in various intermolecular interactions, most notably hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. These interactions are critical in determining the molecule's behavior in condensed phases, such as its crystal packing and solvation properties.
Computational modeling can be used to study the formation of dimers and larger clusters of this compound, as well as its interactions with solvent molecules. By calculating the interaction energies and geometries of these clusters, it is possible to gain insight into the supramolecular chemistry of the compound. For example, simulations could predict the most stable dimer configuration, which might involve hydrogen bonding between the amino group of one molecule and the cyano group of another.
Reaction Mechanism Elucidation via Computational Simulations
Transition State Characterization for Synthetic Pathways
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthetic routes to this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.
The characterization of a transition state is a key step in elucidating a reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods can be used to locate these transition state structures and calculate their energies. This information allows for the determination of the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics.
For a hypothetical synthesis of this compound, such as the amination of a 6-cyanonaphthalene derivative, computational simulations could be used to model the reaction pathway. The table below illustrates the kind of data that could be obtained from such a study.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Intermediates | -5.0 |
| Products | -15.0 |
Note: These are hypothetical values for illustrative purposes.
By analyzing the geometry of the transition state, chemists can gain insights into the bonding changes that occur during the reaction, which can be invaluable for optimizing reaction conditions and designing new synthetic strategies.
Understanding Photoreaction Mechanisms (e.g., Photocycloadditions)
The study of photoreaction mechanisms through computational chemistry involves mapping the potential energy surfaces of the molecule in its electronically excited states. This allows for the identification of reaction pathways, transition states, and reaction products. While specific computational studies on the photocycloaddition reactions of this compound are not extensively documented in the current body of scientific literature, the principles of such reactions in aromatic compounds can be discussed from a theoretical standpoint.
Photocycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine under the influence of light to form a cyclic adduct. libretexts.org These reactions are governed by orbital symmetry rules, and what is thermally forbidden can become photochemically allowed. libretexts.orglibretexts.org For aromatic molecules, which are typically stable, photosensitization can be employed to promote them to a triplet excited state, making them more susceptible to cycloaddition reactions. nsf.gov
Theoretical investigations into the photoreactions of similar polycyclic aromatic hydrocarbons (PAHs) have been conducted to understand their phototoxicity and environmental fate. researchgate.netnih.gov These studies often involve calculating the energies of excited singlet and triplet states to predict the likelihood of different photochemical pathways. nih.gov For instance, the photocytotoxicity of PAHs has been correlated with their excited state properties, such as the singlet and triplet state energies and the HOMO-LUMO energy gap. researchgate.net
In the context of this compound, computational methods like Time-Dependent Density Functional Theory (TD-DFT) could be employed to explore its excited state landscape. Such calculations would help in identifying the nature of the lowest excited states (e.g., π-π* or charge-transfer character) and locating any conical intersections that could facilitate non-radiative decay or lead to reactive intermediates. The presence of both an electron-donating amino group and an electron-withdrawing cyano group can significantly influence the electronic distribution in the excited state, potentially opening up unique photoreaction pathways, including cycloadditions.
While experimental data on the photocycloaddition of this compound is scarce, theoretical studies on other systems, such as the photo-induced cycloaddition of thymidine:4-thiothymidine dimers, demonstrate the power of high-level quantum mechanics/molecular mechanics (QM/MM) methods in elucidating complex photoreaction mechanisms. These studies can identify nonadiabatic decay pathways and reaction intermediates in the triplet state that lead to cycloaddition products. A similar approach could, in principle, be applied to understand the potential for this compound to undergo such reactions.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra), electronic absorption and emission spectra, and nuclear magnetic resonance (NMR) chemical shifts.
For 1-cyanonaphthalene, quantum chemical calculations have been performed at the DFT level to compute its mid-infrared spectrum. The computed IR spectrum of the bare ion shows good agreement with experimental data, accurately predicting the position of the strong CN-stretch and the CH-stretching modes. researchgate.net The theoretical predictions for the relative intensities of the vibrational modes are also consistent with the experimental observations. researchgate.net
Similarly, TD-DFT has been used to calculate the electronic transitions of the 1-cyanonaphthalene cation (1-CNN⁺). researchgate.net The calculations provide information on the energies and oscillator strengths of these transitions, which can be compared with experimental electronic spectra. For 1-CNN⁺, the calculated oscillator strength for the D₂ ← D₀ transition was reported to be f = 0.075, with the origin band located at 7343 Å. researchgate.net
The following table presents a comparison of computationally predicted and experimentally determined spectroscopic data for 1-cyanonaphthalene and its cation, illustrating the level of agreement that can be achieved.
| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value |
| 1-cyanonaphthalene cation (1-CNN⁺) | |||
| CN-stretch (cm⁻¹) | DFT | 2227.6 | 2214.7 |
| CH-stretch (cm⁻¹) | DFT | 3085.1, 3099.1, 3109.1 | 3114.6, 3131.1 |
| D₂ ← D₀ Electronic Transition | TD-DFT | - | Origin at 7343 Å |
| Oscillator Strength (f) of D₂ ← D₀ | TD-DFT | 0.075 | - |
This table is interactive and can be sorted by clicking on the column headers.
The validation of computational predictions against experimental data provides confidence in the theoretical models. These validated models can then be used to predict the properties of related molecules, such as this compound, for which experimental data may be unavailable. For instance, the effect of the amino group on the spectroscopic properties of 1-cyanonaphthalene could be systematically investigated through computational studies. The amino group is expected to cause a red-shift (shift to longer wavelengths) in the electronic absorption and emission spectra due to its electron-donating nature, which can be quantified through TD-DFT calculations.
Reactivity and Reaction Mechanisms of 1 Amino 6 Cyanonaphthalene
Reactions Involving the Amino Functionality
The amino group at the C1 position of the naphthalene (B1677914) ring is a primary aromatic amine and as such, its chemistry is characterized by the nucleophilicity of the nitrogen atom.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This nucleophilicity is central to a variety of reactions, including alkylation, acylation, and diazotization. The reactivity of the amino group in 1-Amino-6-cyanonaphthalene is expected to be comparable to that of 1-naphthylamine (B1663977), although modulated by the electron-withdrawing effect of the cyano group at the C6 position. This deactivating effect is transmitted through the naphthalene ring system, slightly reducing the nucleophilicity of the amino group compared to unsubstituted 1-naphthylamine.
Common reactions involving the nucleophilic amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(6-cyanonaphthalen-1-yl)acetamide.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, polyalkylation can be a competing side reaction.
Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. This diazonium salt is a versatile intermediate for introducing a wide range of substituents onto the naphthalene ring.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl chloride | N-Acylnaphthalene | Base catalyst (e.g., pyridine) |
| Alkylation | Methyl iodide | N-Alkylnaphthalene | Base, polar solvent |
| Diazotization | NaNO₂, HCl | Naphthalene diazonium salt | 0-5 °C |
The amino group of this compound can exist in equilibrium between its neutral form (-NH₂) and its protonated form (-NH₃⁺). This equilibrium is highly dependent on the pH of the medium.
In acidic conditions, the amino group is protonated to form the anilinium-type ion. This protonation has a profound effect on the reactivity of the molecule. The -NH₃⁺ group is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions. Furthermore, the lone pair of electrons on the nitrogen is no longer available, thus quenching its nucleophilicity. Consequently, reactions that rely on the nucleophilic character of the amino group, such as acylation and alkylation, will not proceed under strongly acidic conditions.
The basicity of the amino group, and thus the position of the equilibrium, is influenced by the electron-withdrawing cyano group. The pKa of the conjugate acid of this compound is expected to be lower than that of 1-naphthylamine due to the -I and -M effects of the cyano group, making it a weaker base.
| pH Range | Dominant Species | Reactivity of Amino Group |
| Acidic (pH < pKa) | -NH₃⁺ (protonated) | Non-nucleophilic |
| Neutral/Basic (pH > pKa) | -NH₂ (neutral) | Nucleophilic |
Reactivity of the Cyano Group
The cyano group is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilicity of the nitrile carbon and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids.
The carbon atom of the nitrile group is sp-hybridized and is electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it susceptible to attack by nucleophiles.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to first form an amide (6-aminonaphthalene-1-carboxamide) and upon further heating, a carboxylic acid (6-aminonaphthalene-1-carboxylic acid).
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would yield (6-aminonaphthalen-1-yl)methanamine.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, a ketone.
While the nitrile carbon is electrophilic, the nitrogen atom possesses a lone pair and can act as a weak nucleophile or a Lewis base, coordinating to protons or other Lewis acids. This interaction can activate the cyano group towards nucleophilic attack.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic acid | Strong acid (e.g., H₂SO₄) |
| Hydrolysis (basic) | OH⁻, heat | Carboxylate salt | Strong base (e.g., NaOH) |
| Reduction | LiAlH₄ | Primary amine | Anhydrous ether |
| Addition of Grignard | RMgX, then H₃O⁺ | Ketone | Anhydrous ether |
Reactions of the Naphthalene Ring System
The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the amino and cyano groups.
The amino group at C1 is a powerful activating group and directs electrophiles to the ortho (C2 and C8a, which is a bridgehead and less reactive) and para (C4) positions of the ring to which it is attached. The cyano group at C6 is a deactivating group and directs incoming electrophiles to the meta positions (C5 and C7) on the same ring.
Given the strong activating nature of the amino group, electrophilic substitution is expected to occur predominantly on the same ring as the amino group. The most likely positions for electrophilic attack are C2 and C4. Steric hindrance from the peri-hydrogen at C8 might disfavor substitution at C2 to some extent, making C4 a highly probable site for substitution.
Typical electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent with or without a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst. These reactions might be complicated by the presence of the basic amino group, which can coordinate with the Lewis acid catalyst.
| Reaction Type | Reagent Example | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Amino-4-nitro-6-cyanonaphthalene |
| Bromination | Br₂, FeBr₃ | 1-Amino-4-bromo-6-cyanonaphthalene |
| Sulfonation | H₂SO₄ (fuming) | This compound-4-sulfonic acid |
Regioselectivity in Electrophilic and Nucleophilic Substitutions
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene (B151609). The regioselectivity of substitution on the this compound molecule is determined by the combined directing effects of the two substituents.
Amino Group (-NH₂): The amino group at the C1 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance (+R effect). In the naphthalene system, this strongly activates the C2 and C4 positions on the same ring. It also activates the C5 and C7 positions on the adjacent ring (the peri and para-like positions, respectively).
Cyano Group (-CN): The cyano group at the C6 position is a strong deactivating group and a meta-director. youtube.com It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. libretexts.org This deactivates the entire ring system, particularly the ring to which it is attached.
The primary sites for electrophilic attack are predicted to be C2 and C4. The C5 position is also activated but may be sterically hindered by the peri-hydrogen at C4.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position of Attack | Activating/Deactivating Influence | Predicted Outcome |
|---|---|---|
| C2 | Strongly activated by -NH₂ (ortho) | Major Product |
| C4 | Strongly activated by -NH₂ (para) | Major Product |
| C5 | Activated by -NH₂ (peri) | Minor Product (potential steric hindrance) |
| C7 | Activated by -NH₂ (para-like) | Minor Product |
| C3, C8 | Less activated positions | Not favored |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires two conditions: (1) the presence of a good leaving group (like a halide) and (2) strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgwikipedia.orgmasterorganicchemistry.com
This compound itself does not have a suitable leaving group for a typical SNAr reaction. However, if a derivative containing a leaving group (e.g., 1-amino-4-chloro-6-cyanonaphthalene) were used, the cyano group would activate the ring system for nucleophilic attack. The electron-withdrawing -CN group at C6 would strongly stabilize a negative charge developed at the C5 or C7 positions. Therefore, a leaving group at either of these positions would be readily displaced by a strong nucleophile. Conversely, the electron-donating -NH₂ group deactivates the ring towards nucleophilic attack.
Oxidation and Reduction Pathways of the Aromatic Core
Oxidation Pathways
The oxidation of this compound can proceed at either the amino group or the aromatic core, depending on the oxidant and reaction conditions.
Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation. nih.gov Mild oxidizing agents can convert the -NH₂ group into nitroso (-NO) or nitro (-NO₂) groups. Electrochemical oxidation often involves the initial loss of one electron to form a radical cation, which can undergo further reactions like dimerization. acs.org
Oxidation of the Naphthalene Core: The electron-rich naphthalene core, further activated by the amino group, can be oxidized under more forceful conditions. researchgate.net This can lead to the formation of naphthoquinone derivatives. For instance, oxidation could potentially yield 1-amino-6-cyano-naphthoquinone. Severe oxidation would lead to the cleavage of one of the aromatic rings, potentially forming a phthalic acid derivative.
Reduction Pathways
Reduction reactions can target the cyano group or the naphthalene ring system.
Reduction of the Cyano Group: The nitrile functionality is readily reduced. Catalytic hydrogenation (e.g., using H₂/Ni) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) can convert the cyano group (-C≡N) into a primary amine, specifically an aminomethyl group (-CH₂NH₂). organic-chemistry.orgnih.gov This would yield 1-amino-6-(aminomethyl)naphthalene.
Reduction of the Naphthalene Core: The aromatic rings can be reduced under catalytic hydrogenation conditions, often requiring higher pressures and temperatures than simple alkene hydrogenation. researchgate.net The reduction typically occurs stepwise. The ring without the deactivating cyano group is more likely to be reduced first, leading to the formation of 1-amino-6-cyano-5,6,7,8-tetrahydronaphthalene (a tetralin derivative). Further reduction would yield a decalin derivative.
Photoreactions and Intramolecular Cycloaddition Processes
Naphthalene and its derivatives are known to undergo a variety of photochemical reactions, including photocycloadditions. researchgate.net Upon absorption of UV light, the naphthalene moiety is promoted to an excited state, where it can behave as a diene or a dienophile in cycloaddition reactions. The presence of the cyano group can influence the photophysical properties and reactivity of the molecule. acs.orgaanda.org
Photocycloaddition: In the presence of an alkene, an excited naphthalene molecule can undergo [4+2], [2+2], or other cycloaddition reactions. nih.govacs.org For this compound, these reactions would likely involve the more electron-rich ring containing the amino group.
Intramolecular Cycloaddition: If the molecule were derivatized to contain a tethered alkene chain (e.g., attached to the amino group), it could undergo an intramolecular photocycloaddition. acs.orgrsc.org This process can be a powerful method for constructing complex, polycyclic 3D scaffolds. For example, a derivative like N-alkenyl-1-amino-6-cyanonaphthalene could, upon irradiation, form a new ring system by cycloaddition between the alkene and the naphthalene core. The regioselectivity of such a reaction would depend on the length and nature of the tether.
Electrochemical Reactivity and Redox Behavior
The electrochemical properties of this compound are defined by its two redox-active functional groups: the easily oxidizable amino group and the reducible cyano group.
Oxidation Potentials and Anodic Reactions
Typical Oxidation Potentials of Related Aromatic Amines (vs. SCE)
| Compound | Approximate Oxidation Potential (V vs. SCE) |
|---|---|
| Aniline (B41778) | +0.9 to +1.0 |
| N,N-Dimethylaniline | +0.7 to +0.8 |
| 1-Naphthylamine | +0.6 to +0.7 |
| Diphenylamine | +0.8 to +0.9 |
Note: Values are approximate and can vary significantly with solvent, pH, and electrode material.
Based on these values, the oxidation potential for this compound is expected to be slightly higher than that of 1-naphthylamine due to the electron-withdrawing effect of the cyano group.
Reduction Potentials and Cathodic Reactions
The cathodic behavior is dominated by the reduction of the cyano group and, at more negative potentials, the naphthalene core. Aromatic nitriles are electrochemically reducible, typically in a multi-electron process that can lead to the formation of an aminomethyl group or other products depending on the conditions (e.g., pH). acs.org The naphthalene ring itself can be reduced, but this requires significantly more negative potentials.
Typical Reduction Potentials of Related Aromatic Nitriles (vs. SCE)
| Compound | Approximate Reduction Potential (V vs. SCE) |
|---|---|
| Benzonitrile (B105546) | -2.1 to -2.3 |
| 1-Cyanonaphthalene | -1.9 to -2.1 |
| Naphthalene | -2.5 |
Note: Values are for aprotic solvents and can vary with conditions.
The presence of the electron-donating amino group on this compound would likely make the reduction slightly more difficult (i.e., require a more negative potential) compared to 1-cyanonaphthalene.
Electrocatalytic Applications
While specific electrocatalytic applications for this compound have not been extensively reported, its structure suggests potential uses. The redox activity of the molecule means it could act as an electron mediator in certain reactions. Furthermore, polymers derived from amino-substituted naphthalenes have been investigated for their conducting properties. researchgate.netresearchgate.net It is conceivable that this compound could be electropolymerized to form a film on an electrode surface. Such modified electrodes could potentially be used for electrocatalytic purposes, such as in the oxidative coupling of other organic molecules. researchgate.net
Advanced Applications and Research Directions of 1 Amino 6 Cyanonaphthalene
Development of Molecular Probes and Sensors
The distinct electronic characteristics of 1-Amino-6-cyanonaphthalene make it an excellent candidate for the design of sensitive and selective molecular probes and sensors. Its fluorescence properties are particularly responsive to the local environment, a phenomenon known as solvatochromism, which can be harnessed for various sensing applications.
Design Principles for Fluorescent Probes based on Solvatochromism
Solvatochromic fluorescent probes exhibit changes in their absorption and emission spectra in response to the polarity of their surrounding solvent or microenvironment. nih.gov This property is invaluable for studying complex biological systems, such as cellular membranes and protein structures. researchgate.net The design of such probes based on scaffolds like this compound follows several key principles:
Intramolecular Charge Transfer (ICT): The core principle behind the solvatochromism of this compound is ICT. Upon photoexcitation, electron density shifts from the electron-donating amino group to the electron-withdrawing cyano group. In polar solvents, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. nih.gov The magnitude of this shift can be correlated with the polarity of the environment.
Fluorophore Selection: The naphthalene (B1677914) core provides a rigid, aromatic platform with inherent fluorescence. The choice of the fluorophore and the strategic placement of donor and acceptor groups are crucial for achieving a significant solvatochromic range. nih.gov
Recognition Moiety: To create a probe for a specific analyte, a recognition moiety can be appended to the this compound scaffold. nih.gov Binding of the analyte to this moiety can induce a change in the electronic properties of the fluorophore, resulting in a detectable change in the fluorescence signal.
Biocompatibility and Targeting: For biological applications, the probe must be cell-permeable and non-toxic. Furthermore, specific targeting groups can be incorporated to direct the probe to particular organelles within a cell, such as lysosomes or mitochondria. nih.gov
The solvatochromic properties of related isocyano-aminonaphthalene compounds have been shown to be highly sensitive to their microenvironment, making them promising for applications in cellular imaging. nih.gov
Electrochemical Sensing Applications
The amino group of this compound can be readily oxidized, making it an electroactive species. This property allows for its use in the development of electrochemical sensors. Electrochemical detection methods offer advantages such as high sensitivity, rapid response, and low cost. nih.govresearchgate.net
Research on amino-substituted naphthalene compounds has demonstrated their utility in electrochemical sensing. nih.gov For instance, electrochemical sensors have been developed for the detection of various amino acids and other biomolecules. nih.govresearchgate.netmdpi.com The general principle involves the immobilization of a recognition element, such as DNA or an enzyme, on an electrode surface. nih.gov When the target analyte interacts with this element, it can cause a measurable change in the electrochemical signal of a redox probe, which could potentially be a derivative of this compound.
A study on the electrochemical detection of amino-substituted naphthalene compounds utilized their interaction with hairpin DNA immobilized on gold electrodes. nih.gov The binding of the analytes to the DNA resulted in a significant decrease in the charge transfer resistance, which could be measured by electrochemical impedance spectroscopy. nih.gov This approach demonstrated high sensitivity, with detection limits in the nanomolar range. nih.gov
| Analyte | Sensing Principle | Detection Method | Key Findings |
| Aromatic Amines | Intercalation with hairpin DNA | Electrochemical Impedance Spectroscopy (EIS) | High sensitivity (nanomolar detection limit) and selectivity. nih.gov |
| Tryptophan | Electrocatalytic oxidation | Voltammetry | Enhanced signal and low detection limit using nanoparticle-modified electrodes. researchgate.netmdpi.com |
| Melphalan | Electrocatalytic oxidation | Differential Pulse Voltammetry (DPV) | Wide linear range and low limit of detection. nih.gov |
Materials Science and Organic Electronics
The versatile chemical structure of this compound also lends itself to applications in materials science and organic electronics, where its optical and electronic properties can be incorporated into advanced materials and devices.
Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Organic light-emitting diodes (OLEDs) are a major display and lighting technology, and the development of new and efficient emitter materials is a continuous area of research. techniques-ingenieur.frmdpi.com While there is no direct report on the use of this compound in OLEDs, its structural features suggest potential as a building block for emitter or host materials.
The combination of an electron-donating amino group and an electron-withdrawing cyano group on an aromatic backbone is a common design strategy for creating molecules with charge-transfer characteristics suitable for OLED applications. nih.gov Anthracene and chrysene (B1668918) derivatives functionalized with benzonitrile (B105546) have been successfully used as deep-blue emitters in OLEDs. nih.gov The naphthalene core of this compound could similarly serve as the emissive unit, with the amino and cyano groups helping to tune the emission color and improve charge injection and transport properties. Further research into the synthesis and characterization of metal complexes or polymeric materials incorporating the this compound moiety could reveal its potential in this field.
Applications in Molecular Data Storage
The ever-increasing demand for data storage has spurred research into unconventional, high-density storage media, with molecules being a promising candidate. brown.eduresearchgate.net The principle of molecular data storage involves encoding binary information (0s and 1s) into the presence or absence of specific molecules in a defined location. researchgate.netnih.gov
Small organic molecules are advantageous for this purpose due to their stability, ease of synthesis, and high potential storage capacity. brown.edu While DNA has been a major focus, the use of synthetic small molecules offers a vast and largely unexplored chemical space. nih.gov The readout of molecular data is typically performed using mass spectrometry, which can identify the individual molecules in a mixture. brown.edu
Although this compound has not been explicitly used for molecular data storage, its well-defined molecular weight and chemical functionality make it a suitable candidate for inclusion in a library of "molecular bits." Its amino and cyano groups also offer handles for further chemical modification, allowing for the creation of a diverse set of molecules with distinct masses for encoding more complex data. brown.edu Photochromic derivatives of this compound could also be explored for rewritable data storage applications, where light is used to switch the molecule between two distinct states representing "0" and "1". researchgate.net
| Molecular Storage Approach | Key Features | Potential Role of this compound |
| Mixture of Small Molecules | High-density storage, data readout by mass spectrometry. brown.eduresearchgate.net | Can serve as a distinct "molecular bit" in a library of compounds. |
| Photochromic Materials | Rewritable data storage using light to switch between states. researchgate.net | Derivatives could be synthesized to exhibit photochromic properties. |
Exploration in Ion-Exchange Membranes
Ion-exchange membranes (IEMs) are semipermeable membranes that selectively transport ions and are crucial components in various electrochemical technologies, including fuel cells, electrolyzers, and electrodialysis systems. psu.edunih.govwiley-vch.de Anion-exchange membranes (AEMs), in particular, are of great interest for alkaline fuel cells. rsc.orgsemanticscholar.org
The performance of an IEM is largely determined by the properties of its constituent polymer, which typically consists of a hydrophobic backbone and tethered ionic groups. wiley-vch.de The amino group of this compound presents a potential site for chemical modification to introduce cationic functionalities, such as quaternary ammonium (B1175870) groups, which are common in AEMs. rsc.orgutwente.nl
By polymerizing derivatives of this compound, it may be possible to create novel ionomers for IEMs. The rigid naphthalene unit could contribute to the mechanical and thermal stability of the membrane, while the functionalized amino groups would facilitate ion transport. Research in this area would involve the synthesis of novel monomers based on this compound, their polymerization, and the characterization of the resulting membranes in terms of ion conductivity, water uptake, and chemical stability. mdpi.com
Astrochemistry and Interstellar Medium (ISM) Research
There is no specific research data available detailing the role, formation, or photo-processing of this compound in astrochemistry or the interstellar medium (ISM). However, extensive research on its parent molecules, 1-cyanonaphthalene and 2-cyanonaphthalene, provides a crucial framework for understanding the potential behavior of cyano-substituted Polycyclic Aromatic Hydrocarbons (PAHs) in these environments.
While the role of this compound is unstudied, its parent compounds, 1- and 2-cyanonaphthalene, are landmark molecules in astrochemistry. They were the first specific PAHs definitively identified in the interstellar medium, detected in the Taurus Molecular Cloud (TMC-1) using the Green Bank Telescope. sci.news This discovery confirmed long-held hypotheses that PAHs are significant components of the ISM and are believed to contain a substantial fraction of the universe's carbon. sci.news
The presence of the cyano (-CN) group is critical for their detection. This functional group imparts a significant dipole moment to the otherwise non-polar naphthalene backbone, which allows the molecules to be observed via rotational spectroscopy with radio telescopes. nih.gov Researchers propose that cyano-derivatives of PAHs can serve as observational proxies to help refine astrochemical models and improve our understanding of the chemical inventories of their hydrocarbon counterparts.
The detection of cyanonaphthalenes in a cold, starless cloud like TMC-1 challenges previous assumptions, suggesting that the formation of these complex molecules can occur at much lower temperatures than anticipated. sci.news This has implications for understanding the chemical evolution that precedes the formation of stars and planets. sci.news
Table 1: Detected Cyanonaphthalenes in the Interstellar Medium
| Compound Name | Formula | Location of Detection | Telescope Used | Significance |
|---|---|---|---|---|
| 1-Cyanonaphthalene | C₁₀H₇CN | Taurus Molecular Cloud (TMC-1) | Green Bank Telescope | First specific PAH detected in the ISM |
This table is based on data for the parent cyanonaphthalene compounds, as no data exists for this compound.
The specific formation pathways for this compound in astrophysical environments have not been investigated. For the detected 1- and 2-cyanonaphthalene, researchers are exploring potential in situ gas-phase formation pathways from smaller organic precursor molecules. nih.gov The remarkably high abundance of cyanonaphthalene observed in TMC-1—orders of magnitude higher than predicted by some astrochemical models—suggests that these molecules are exceptionally stable. researchgate.net
Recent laboratory and theoretical studies have focused on the photostability of cyanonaphthalene cations (CNN⁺). It is suggested that these small PAHs may be more resilient in the harsh, ultraviolet (UV) radiation-exposed regions of the ISM than previously believed. researchgate.net One key mechanism contributing to their survival is efficient radiative cooling, a process where the excited molecule releases energy by emitting photons rather than breaking apart. researchgate.net This radiative stabilization helps to explain their unexpectedly high abundance and challenges the widely accepted view of the rapid destruction of small PAHs in space. researchgate.net
The photo-processing and fragmentation dynamics of this compound are currently uncharacterized. Research on related molecules provides some insight into the potential processes. Laboratory experiments on the 1-cyanonaphthalene cation (1-CNN⁺), conducted in cryogenic ion trapping apparatuses to simulate interstellar conditions, have been used to obtain its gas-phase vibrational and electronic spectra. researchgate.netrsc.org
These studies help in the search for these ions in diffuse interstellar bands (DIBs)—a collection of mysterious absorption lines seen in spectra from astronomical objects. Understanding the fragmentation pathways of such molecules when they do absorb high-energy photons is crucial. Studies on the dissociation chemistry of other nitrogen-bearing aromatic molecules, like pyridine (B92270) and benzonitrile, reveal complex fragmentation and isomerization pathways that lead to the formation of various smaller ions and neutral fragments. This fundamental research is essential for building accurate models of interstellar chemistry. While no specific fragmentation data for this compound is available, it would be expected to undergo complex dissociation involving both the cyano and amino functional groups.
Supramolecular Chemistry and Host-Guest Interactions
A comprehensive search of the scientific literature yielded no specific studies on the application of this compound in supramolecular chemistry or its use in host-guest interactions.
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonding, π-π stacking, and electrostatic interactions. thno.org Host-guest chemistry, a central concept in this field, involves the complexation of a "guest" molecule within a larger "host" molecule. nih.gov
Molecules with the structural features of this compound—a rigid aromatic platform (naphthalene), a hydrogen bond donor/acceptor (amino group), and a polar group with hydrogen bond accepting capabilities (cyano group)—possess the potential to engage in a variety of non-covalent interactions. In principle, such a molecule could be a target for molecular recognition studies or be used as a building block for self-assembling materials. For instance, research on other naphthalene-based systems has explored their role in the formation of supramolecular gels and other complex architectures. rsc.org However, at present, the specific compound this compound has not been explored in this context, and its potential within this field remains theoretical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
